Phenyl pyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
phenyl pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c13-11(10-7-4-8-12-10)14-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2 |
InChI Key |
QBVBNTIODVFFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Pyrrolidine Derivatives in Synthetic Organic Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence stems from its unique conformational properties and its ability to serve as a versatile synthetic intermediate. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design.
Pyrrolidine derivatives are central to the synthesis of numerous biologically active compounds, including alkaloids, and are found in many FDA-approved drugs. Furthermore, they are widely employed as organocatalysts and chiral ligands in asymmetric synthesis, facilitating the stereocontrolled formation of complex molecules. The ability to readily functionalize the pyrrolidine ring at various positions makes it an exceptionally valuable scaffold for creating diverse molecular architectures. The development of synthetic methodologies, such as multicomponent reactions and C-H activation strategies, has further expanded the accessibility and utility of pyrrolidine derivatives in modern organic synthesis. nih.gov
Synthetic Methodologies for Phenyl Pyrrolidine 2 Carboxylate and Its Derivatives
Carbenoid N-H Insertion/Allylation Cascade Reactions
A notable example is the Rh(II)/Pd(0) dual-catalyzed carbenoid N-H insertion/allylation cascade reaction. nih.govnih.gov This process has been successfully employed to construct highly functionalized and polysubstituted pyrrolidines. nih.govnih.gov The reaction is initiated by the formation of a rhodium carbenoid from a diazo compound. This is followed by an intramolecular N-H insertion, which is then trapped by an allylic electrophile in the presence of a palladium catalyst. nih.gov This cascade approach provides access to a diverse range of pyrrolidine (B122466) structures with high yields and excellent diastereoselectivity. nih.gov
Intermediates in Cascade Reactions
The successful execution of these cascade reactions hinges on the controlled formation and reaction of several key intermediates.
Metallocarbenes: The reaction is initiated by the formation of a rhodium(II)-carbenoid. nih.gov This highly reactive species undergoes intramolecular nucleophilic attack by the amino group to form a five-membered cyclic transition state. nih.gov
Ammonium (B1175870) Ylides: The intramolecular attack of the amine on the metallocarbene leads to the formation of a Rh(II)-associated ammonium ylide species. nih.gov This ylide can then participate in further transformations. A potential side reaction is a 1,2-H shift, which would lead to a simple N-H insertion byproduct. nih.gov
Allyl Cations: In the presence of a palladium(0) co-catalyst and an allylic carbonate, a π-allyl-palladium intermediate is formed. nih.gov The ammonium ylide intermediate reacts with this π-allyl-palladium species. Hydrogen bonding between the ammonium ylide proton and the carbonyl or rhodium-associated enol ester can help to accelerate the reaction rate and control the diastereoselectivity of the final product. nih.gov
Cycloaddition Reaction Mechanisms
The pyrrolidine scaffold, a core component of phenyl pyrrolidine-2-carboxylate, is frequently synthesized via 1,3-dipolar cycloaddition reactions. nih.govacs.orgrsc.org This class of reactions involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. youtube.com In the context of synthesizing substituted pyrrolidines, azomethine ylides are the most relevant 1,3-dipoles. These ylides can be generated in situ from α-amino acids or their corresponding esters, such as phenylglycine derivatives, which are structurally analogous to this compound. nih.govacs.org
The general mechanism involves the reaction of the azomethine ylide with an alkene (the dipolarophile). The concerted [3+2] cycloaddition proceeds through a transition state where two new carbon-carbon bonds are formed, leading to the pyrrolidine ring. The stereochemical outcome of this reaction is highly dependent on the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the dipolarophile.
Regioselectivity and Stereoselectivity in 1,3-Dipolar Cycloadditions
The regioselectivity of the 1,3-dipolar cycloaddition of azomethine ylides is a critical aspect, determining the substitution pattern of the resulting pyrrolidine ring. In reactions involving azomethine ylides derived from α-amino esters, the regioselectivity is often controlled by the electronic and steric properties of the reactants. For instance, in the three-component reaction of isatin-derived azomethine ylides with various dipolarophiles, the reaction proceeds with excellent diastereoselectivities, indicating a high degree of regiocontrol. nih.gov The substitution pattern on the isatin (B1672199) and the nature of the dipolarophile can direct the cycloaddition to yield specific regioisomers.
Stereoselectivity in these cycloadditions is also paramount, as multiple new stereocenters can be created in a single step. acs.org The relative stereochemistry of the substituents on the newly formed pyrrolidine ring is influenced by the approach of the dipolarophile to the azomethine ylide. The use of chiral catalysts, such as those based on silver or copper complexes with chiral ligands, can effectively control the enantioselectivity of the reaction, leading to the preferential formation of one enantiomer. nih.govrsc.orgcapes.gov.br For example, silver-catalyzed 1,3-dipolar cycloaddition of fluorinated azomethine ylides with activated olefins has been shown to proceed with high levels of diastereoselectivity. nih.govscispace.com Ligand-controlled stereodivergent synthesis allows for the selective formation of either endo- or exo-cycloadducts by choosing the appropriate chiral ligand. rsc.org
| Reactants | Catalyst/Conditions | Products | Selectivity |
| Isatin-derived azomethine ylides and various 1,4-enedione derivatives | EtOH, room temp. | Functionalized N-fused pyrrolidinyl spirooxindoles | Excellent diastereoselectivities (up to >99:1 dr) and high regioselectivity |
| Fluorinated azomethine ylides and activated olefins | AgOAc/PPh₃ | Fluorinated pyrrolidines | High diastereoselectivity |
| Azomethine ylides and 3-methyl-4-nitro-5-styrylisoxazoles | Ag(I)/chiral ligand | Heterocycles with methylisoxazole and pyrrolidine moieties | Ligand-controlled stereodivergence (endo/exo) |
| Azomethine ylides derived from imines and difluorocarbene and electron-deficient alkynes | Active Pb | 2-Fluoropyrrole derivatives | Regioselective |
| Azomethine ylides from α-iminoesters and dipolarophiles | Cu(I)/Fesulphos | Endo adducts | High enantioselectivity (up to >99% ee) |
Kinetic Studies of Reactions Involving this compound
While specific kinetic data for reactions involving this compound are not extensively documented, studies on analogous systems provide valuable insights. The kinetics of 1,3-dipolar cycloadditions of azomethine ylides have been investigated using techniques such as differential scanning calorimetry (DSC). scispace.com These studies reveal that the reaction rate and activation energy are influenced by the structure of the azomethine ylide and the dipolarophile.
For instance, a kinetic study on the thermal 1,3-dipolar cycloaddition of an imino ester derived from phenylalanine showed that the reaction proceeds at elevated temperatures, with the formation of the cycloadduct being monitored by DSC. scispace.com The analysis of non-isothermal and isothermal DSC curves allows for the determination of kinetic parameters such as activation energy (Ea), the pre-exponential factor (A), and reaction orders. Such studies indicate that the reaction mechanism can be complex, sometimes involving autocatalytic pathways. scispace.com The reactivity of perfluoroaryl azides in (3 + 2) cycloadditions with enamines has been shown to be significantly faster than that of phenyl azide, highlighting the strong influence of electronic effects on reaction kinetics. elsevierpure.com
| Reaction | Method | Key Findings |
| Thermal 1,3-dipolar cycloaddition of a phenylalanine-derived imino ester | DSC | The reaction starts at approximately 120 °C and finishes at 260 °C. Kinetic parameters (Ea, lnA, reaction orders) can be determined from DSC data. scispace.com |
| 1,3-Dipolar cycloaddition of perfluoroaryl azides with enamines | Kinetic Analysis | Perfluoroaryl azides react up to 4 orders of magnitude faster than phenyl azide. elsevierpure.com |
Chiral Recognition and Stereochemical Control in Reactions
The inherent chirality of this compound, stemming from the stereocenter at the 2-position of the pyrrolidine ring, makes it a valuable scaffold for chiral recognition and stereochemical control. Proline and its derivatives are widely used as chiral receptors and organocatalysts. acs.orgnih.govrsc.org
The principle of chiral recognition relies on the formation of diastereomeric complexes between a chiral host (the receptor) and a chiral guest. nih.gov The difference in the stability of these complexes allows for the discrimination between enantiomers. Proline-based receptors, for example, have been designed to recognize chiral carboxylic acids and sugars. acs.orgnih.gov The recognition process is often mediated by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the receptor and the substrate. The strategic placement of functional groups on the proline ring, such as phenylboronic acid and benzaldehyde (B42025) moieties, can enhance the binding affinity and chiral discrimination. rsc.org
In the context of chemical reactions, the chiral environment provided by a catalyst or an auxiliary derived from a chiral molecule like this compound can direct the stereochemical outcome of a transformation. For example, chiral pyrrolidinopyridine-based catalysts have been successfully employed in asymmetric cycloisomerization/(2+3) cycloaddition reactions to produce highly enantioenriched products. nih.gov The stereochemical control arises from the specific orientation of the reactants within the chiral pocket of the catalyst, which favors one transition state over the other, leading to high diastereoselectivity and enantioselectivity.
| Chiral System | Application | Mechanism of Recognition/Control |
| Proline-derived chiral receptors | Enantiomeric recognition of carboxylic acids | Formation of 1:1 diastereomeric complexes via hydrogen bonding, allowing for differentiation by ¹H NMR spectroscopy. nih.gov |
| Proline-based receptors with boronic acid groups | Chiral recognition of glucose | Formation of diastereomeric complexes with d/l-glucose, confirmed by CD, ¹H NMR, and ¹⁹F NMR spectroscopy. acs.org |
| Chiral pyrrolidinopyridine/silver acetate (B1210297) catalyst | Asymmetric cycloisomerization/(2+3) cycloaddition | Relay catalysis where the chiral Lewis base catalyst creates a chiral environment for the cycloaddition, leading to high diastereo- and enantioselectivity. nih.gov |
Stereochemical Considerations and Isomerism in Phenyl Pyrrolidine 2 Carboxylate Research
Strategies for Pyrrolidine Ring Formation
The construction of the pyrrolidine nucleus can be broadly categorized into methods that involve the formation of the heterocyclic ring from acyclic precursors. These strategies include various cyclization reactions and catalytic hydrogenation techniques.
Cyclization Reactions
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to form the pyrrolidine ring. These methods often involve the intramolecular reaction of a suitably functionalized linear molecule.
The cyclization of amino alcohols represents a common and effective strategy for the synthesis of pyrrolidines. This approach typically involves the activation of the hydroxyl group to facilitate intramolecular nucleophilic attack by the amino group. A variety of reagents and conditions have been developed to promote this transformation. For instance, the use of N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) in the presence of an acid has been shown to be an effective protocol for the cyclodehydration of amino alcohols, affording pyrrolidines in good to high yields. rsc.org Another straightforward, one-pot method involves the use of thionyl chloride (SOCl₂), which circumvents the need for the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org
| Reactant | Reagent/Catalyst | Product | Yield | Reference |
| Amino alcohol | N,N-dimethylacetamide dimethyl acetal (DMADA), Acid | Pyrrolidine derivative | Good to High | rsc.org |
| Amino alcohol | Thionyl chloride (SOCl₂) | Pyrrolidine derivative | Not specified | organic-chemistry.org |
| (R)-acetoxyacetic anhydride (B1165640) and amine | Not specified | Succinimide | Not specified | mdpi.com |
Table 1: Examples of Pyrrolidine Synthesis via Cyclization of Amino Alcohols
In a related approach, the reaction of an amine with (R)-acetoxyacetic anhydride leads to the formation of a succinimide, which can then be reduced to the corresponding pyrrolidine derivative. mdpi.com
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of functional groups, including the formation of C-N bonds. organic-chemistry.org In the context of pyrrolidine synthesis, an intramolecular Mitsunobu reaction of an amino alcohol provides a reliable method for cyclization with inversion of stereochemistry at the alcohol center. organic-chemistry.org This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgnih.gov
This strategy has been successfully applied in the synthesis of various complex molecules. For example, the intramolecular Mitsunobu reaction of a specific amino alcohol derivative was a key step in the synthesis of a precursor for Ertapenem, Meropenem, and Zofenopril. mdpi.comresearchgate.net Similarly, this reaction has been utilized in the synthesis of the heterocyclic portion of yuzurimine-type alkaloids and in the total synthesis of Lycopoclavamine-A. nih.govrsc.org
| Starting Material | Reagents | Product | Yield | Reference |
| Ns-protected amino alcohol | PPh₃, DIAD | Ns-protected pyrrolidine | 69% | nih.gov |
| Primary alcohol derivative | NsNH₂, DEAD, PPh₃ | Nine-membered ring product | 74% | rsc.org |
| Diol and dibromo dione (B5365651) derivative | PPh₃, DIAD, THF | Dibrominated pyrrole (B145914) derivative | 80% | nih.gov |
Table 2: Examples of Intramolecular Mitsunobu Reactions for Pyrrolidine Synthesis
Catalytic Hydrogenation Approaches
Catalytic hydrogenation provides an alternative route to pyrrolidines, typically starting from unsaturated heterocyclic precursors such as cyclic imines or dihydropyrroles. These methods are often advantageous due to their high efficiency and stereoselectivity.
The catalytic hydrogenation of cyclic imines, also known as Δ¹-pyrrolines, is a direct method for producing pyrrolidines. This transformation often requires high pressures of hydrogen and a suitable metal catalyst. While specific details regarding high-pressure hydrogenation for the direct synthesis of this compound were not extensively found in the provided search results, the general principle of hydrogenating cyclic imines to form pyrrolidines is a well-established synthetic strategy. researchgate.net
Dihydropyrroles are versatile intermediates that can be readily converted to pyrrolidines via catalytic hydrogenation. This approach offers a pathway to substituted pyrrolidines, including those with a phenyl substituent at the 2-position. For instance, the catalytic hydrogenation of a 2,3-dihydro-1H-pyrrole derivative over a palladium on carbon (Pd/C) catalyst has been shown to produce the corresponding pyrrolidine with high stereoselectivity. google.com This method is particularly useful when starting from a chiral dihydropyrrole, as the hydrogenation can proceed with high diastereoselectivity to yield a single enantiomer of the pyrrolidine product. google.com
In some cases, the hydrogenation of a pyrrole derivative, which is a more aromatic system, can lead to the formation of a pyrrolidine. For example, the hydrogenation of a 2-pyrroline derivative over palladium on carbon has been used to produce a pyrrolidine intermediate. mdpi.com
| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | 10% wet Pd/C | (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbony-4-methoxycarbonyl pyrrolidine | 100% | 99% | google.com |
| 2-pyrroline derivative | Palladium on carbon | Pyrrolidine derivative | Not specified | 95% | mdpi.com |
Table 3: Examples of Pyrrolidine Synthesis via Hydrogenation of Dihydropyrroles and Related Compounds
Enantioselective Hydrogenation Utilizing Chiral Auxiliaries and Asymmetric Catalysts
The production of enantiomerically pure this compound is of great interest for pharmaceutical applications. Enantioselective hydrogenation is a powerful strategy to achieve this, employing either chiral auxiliaries or asymmetric catalysts.
Chiral Auxiliaries: This approach involves attaching a chiral auxiliary to the pyrrole precursor. The auxiliary directs the hydrogenation from a specific face of the molecule, leading to the preferential formation of one enantiomer of the pyrrolidine product. After the hydrogenation step, the chiral auxiliary is removed to yield the desired enantiomerically enriched product.
Asymmetric Catalysts: This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to induce enantioselectivity in the hydrogenation of an achiral pyrrole precursor. Rhodium and ruthenium complexes with chiral phosphine ligands have been extensively studied for the asymmetric hydrogenation of various prochiral olefins. The development of palladium-based asymmetric catalysts for the hydrogenation of N-heterocycles is an active area of research. For instance, the enantioselective synthesis of 2-(arylmethyl)pyrrolidines has been achieved through palladium-catalyzed carboamination reactions using chiral ligands, resulting in products with high enantiomeric excess. nih.gov The enantioselective hydrogenation of furan-2-carboxylic acid using a cinchona-modified palladium catalyst has also been investigated, providing insights into the mechanism of enantioselection. researchgate.net
The success of asymmetric hydrogenation depends heavily on the interplay between the substrate, the catalyst, and the reaction conditions. The choice of chiral ligand is crucial in creating a chiral environment around the metal center that can effectively differentiate between the two faces of the prochiral substrate.
Metal Carbenoid Chemistry for Ring Construction
Metal carbenoid chemistry offers a versatile approach to the construction of the pyrrolidine ring through intramolecular C-H or N-H insertion reactions. These reactions typically involve the decomposition of a diazo compound in the presence of a metal catalyst, such as rhodium(II) or copper(I), to generate a transient metal carbenoid species.
A key strategy for synthesizing substituted prolines involves the intramolecular C-H insertion of a metal carbenoid generated from a δ-amino-α-diazo-β-ketoester. In this process, the diazo compound is treated with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297), to form a rhodium carbenoid. This reactive intermediate then undergoes an intramolecular cyclization via insertion into a C-H bond at the 5-position of the nascent ring, leading to the formation of a 5-substituted 3-oxo proline derivative. This method provides a powerful tool for creating stereocenters at the C5 position of the pyrrolidine ring.
An alternative cyclization strategy using metal carbenoids is the intramolecular N-H insertion reaction. In this approach, a diazo compound containing a suitably positioned amine functionality is used as the precursor. Upon treatment with a metal catalyst, the generated metal carbenoid undergoes a facile intramolecular reaction with the N-H bond of the amine to form the pyrrolidine ring directly. This method is particularly useful for the synthesis of pyrrolidine-2-carboxylates from acyclic precursors.
Multicomponent Reactions for Pyrrolidine Core Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The [3+2] cycloaddition reaction is a powerful and widely used method for the construction of five-membered rings, including the pyrrolidine core. This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
A common and effective [3+2] cycloaddition for pyrrolidine synthesis is the reaction of an azomethine ylide with an alkene. Azomethine ylides are 1,3-dipoles containing a nitrogen atom, and they can be generated in situ from various precursors, such as the thermal or metal-catalyzed ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone.
In the context of synthesizing this compound derivatives, an appropriate azomethine ylide can be reacted with a phenyl-substituted alkene dipolarophile. The stereochemistry of the resulting pyrrolidine can often be controlled by the geometry of the azomethine ylide and the nature of the catalyst or reaction conditions. This approach allows for the convergent and stereoselective synthesis of highly substituted pyrrolidines.
1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)
The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile stands as a powerful and atom-economical method for the synthesis of the pyrrolidine ring. nih.gov This approach allows for the direct construction of the five-membered heterocyclic system, often with a high degree of stereocontrol, enabling the formation of multiple stereocenters in a single step. nih.gov
Azomethine ylides, which are 1,3-dipoles of the allyl anion type, are typically generated in situ due to their high reactivity. mdpi.com A common method for their formation involves the condensation of α-amino esters with aldehydes or ketones. mdpi.comrsc.org For the synthesis of phenyl pyrrolidine-2-carboxylates, an α-iminoester derived from an amino acid ester and a carbonyl compound can serve as the azomethine ylide precursor. rsc.org The choice of metal catalyst and chiral ligands is crucial for achieving high enantioselectivity in these cycloadditions. nih.gov
The versatility of this method is demonstrated by its application in the synthesis of complex molecules, including spiro-compounds like spirooxindoles and nitrogen-bridged bicyclic tropane (B1204802) scaffolds. nih.gov The reaction can be performed with a variety of dipolarophiles, including alkenes and alkynes substituted with electron-withdrawing groups, leading to a wide array of substituted pyrrolidines. mdpi.com
Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Iminoester | Electron-deficient alkene | Chiral metal complexes | Polysubstituted pyrrolidine | nih.gov |
| Glycyl sultams | Phenyl vinyl sulfone | Cu-catalyst | Pyrrolidine with high enantiomeric excess | rsc.org |
| L-proline alkyl esters and aromatic aldehydes | Second molecule of aldehyde | Thermal | Bicyclic oxazolidine | mdpi.com |
| Tertiary amides/lactams | Electron-deficient alkenes | Iridium catalyst (Vaska's complex) | Functionalized pyrrolidine | nih.gov |
Bromoaminocyclisation Strategies
Information on bromoaminocyclisation strategies specifically for the synthesis of this compound was not prominently available in the searched literature. However, related cyclization strategies for forming the pyrrolidine ring are well-established. For instance, the Hofmann-Löffler reaction, which involves the intramolecular C-H amination of aliphatic groups using N-iodosuccinimide and a sulfonimide nitrogen source under visible light, provides a pathway to pyrrolidines. organic-chemistry.org This type of transformation highlights the potential for halogen-mediated cyclizations in pyrrolidine synthesis, although direct application to this compound is not detailed.
Introduction and Functionalization of the Phenyl Moiety
Substitution Reactions for Phenyl Group Attachment
The direct attachment of a phenyl group to a pre-formed pyrrolidine ring can be achieved through various substitution reactions. For example, peptides containing hydroxyproline (B1673980) residues can be chemically modified to introduce a wide array of functionalities. nih.gov Through a series of reactions including Mitsunobu inversion, oxidation, reduction, and acylation, the hydroxyl group can be converted to other functionalities, which could include a phenyl group, though this specific transformation is not explicitly detailed. nih.gov
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of phenyl pyrrolidine synthesis, these reactions are crucial for introducing the phenyl moiety.
One notable application is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides, which yields N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Furthermore, tandem N-arylation/carboamination reactions allow for the modular construction of N-aryl-2-benzyl pyrrolidines from primary amine precursors and aryl bromides. nih.gov These methods provide access to pyrrolidines with aryl substituents on the nitrogen atom.
Palladium catalysis is also employed in the α-arylation of enamines generated from ketones and aldehydes. nih.govamanote.com This method allows for the direct coupling of aryl moieties with carbonyl compounds, which can be precursors to pyrrolidine structures.
C(sp³)−H Activation Strategies for Aryl Substitution
Direct functionalization of C(sp³)–H bonds represents a highly efficient and atom-economical approach to introduce aryl groups onto the pyrrolidine ring. acs.org Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine and piperidine (B6355638) derivatives. acs.org
By employing a directing group, such as an aminoquinoline amide at the C3 position, regio- and stereoselective arylation at the C4 position can be achieved. acs.org This strategy has been used to synthesize cis-3,4-disubstituted pyrrolidines with excellent selectivity. acs.org Similarly, C–H functionalization at the unactivated 3-position of proline derivatives has been accomplished using aryl iodides and palladium catalysis, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org These methods are tolerant of various functional groups on the aryl iodide coupling partner. acs.org
A sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines using arylboronic acids has also been developed, providing access to 2-aryl-3-pyrrolines. rsc.org These arylated products can be further transformed into a variety of polysubstituted pyrrolidines. rsc.org
Table 2: C(sp³)−H Activation for Pyrrolidine Arylation
| Substrate | Directing Group | Aryl Source | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Pyrrolidine-3-carboxamide | Aminoquinoline (AQ) | Aryl iodide | Palladium | cis-3,4-Disubstituted pyrrolidine | acs.org |
| Proline derivative | Aminoquinoline/Methoxyaminoquinoline | Aryl iodide | Palladium | cis-2,3-Disubstituted pyrrolidine | acs.org |
| 3-Pyrroline | Thioacyl group | Arylboronic acid | Palladium | 2-Aryl-3-pyrroline | rsc.org |
| N-Aryl pyrrolidine | None (photoredox catalysis) | 1-Bromoalkyne | Ruthenium photocatalyst | α-Alkynylated pyrrolidine | researchgate.net |
Heck Arylation of Endocyclic Enecarbamates
The Heck arylation of endocyclic enecarbamates provides a powerful method for introducing an aryl group adjacent to the pyrrolidine nitrogen. This reaction has been effectively utilized in the synthesis of complex natural products. acs.org
Specifically, the Heck arylation of chiral, nonracemic, five-membered endocyclic enecarbamates with aryldiazonium tetrafluoroborates has been investigated to probe its diastereoselectivity. nih.govacs.org The use of diazonium salts as the aryl source has been shown to be practical and stereoselective. acs.org This methodology has been successfully applied to the concise enantioselective total synthesis of (-)-codonopsinine, a pyrrolidine alkaloid. acs.orgnih.gov The reaction conditions can be optimized, for instance, by using a low percentage of a palladium catalyst in acetonitrile (B52724) with sodium acetate as the base. acs.org The stereoselectivity of the Heck arylation can be influenced by the presence of coordinating groups on the enecarbamate, leading to cis selectivity in some cases. nih.govacs.org
Redox-Neutral Alpha-Functionalization to Alpha-Aryl-Substituted Pyrrolidines
The direct functionalization of the C-H bond adjacent to the nitrogen atom in pyrrolidines presents an atom-economical and efficient route to substituted derivatives. Redox-neutral approaches, in particular, have garnered significant attention as they avoid the need for stoichiometric external oxidants, thus minimizing waste and often proceeding under milder conditions.
A prominent strategy for the α-arylation of pyrrolidines involves a redox-neutral, three-component reaction. In this approach, a p-quinol ether or a p-quinone monoacetal acts as both the arylation agent and a formal oxidant. This metal-free protocol allows for the direct N-arylation and subsequent α-functionalization of the pyrrolidine ring. The reaction mechanism is thought to proceed through the formation of an N-aryliminium ion intermediate, which is then attacked by a nucleophile.
Recent advancements have demonstrated the direct α-arylation of unsubstituted pyrrolidine in a one-pot method using a quinone monoacetal as the oxidizing agent and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This method provides a facile route to α-aryl-substituted pyrrolidines. nih.gov A key advantage of this approach is the ability to remove the N-aryl group from the α-arylated product under specific conditions, yielding the desired α-substituted pyrrolidine. nih.gov The proposed mechanism involves the reaction of pyrrolidine with the quinone monoacetal to form an iminium ion, which, upon aromatization driven by a base, generates a new iminium species that is then trapped by an aryl nucleophile. nih.gov
The scope of this redox-neutral α-C-H arylation has been explored with various nucleophiles and substituted pyrrolidines, showcasing its potential as a green and practical alternative to metal-mediated functionalizations. nih.gov
Derivatization at the Carboxylic Acid and Pyrrolidine Nitrogen
The carboxylic acid and the pyrrolidine nitrogen of this compound offer two key handles for further chemical modification. These derivatizations are essential for modulating the compound's properties and for its incorporation into larger molecular architectures, such as peptides.
Esterification Reactions for this compound Esters
The esterification of the carboxylic acid group is a fundamental transformation. The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a widely used method. libretexts.orgchemistrysteps.com This equilibrium-driven reaction can be pushed towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. chemistrysteps.com
For instance, the synthesis of various esters of 5-oxopyrrolidine-3-carboxylic acid has been achieved by reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov While specific examples for this compound are not extensively detailed in the provided literature, the general principles of Fischer esterification are applicable. The reaction of N-Boc-piperidine-4-carboxylic acid with iodomethane (B122720) in the presence of potassium carbonate in DMF has also been reported to yield the corresponding methyl ester, showcasing an alternative alkylation approach. chemicalbook.com
Table 1: Examples of Esterification Reactions of Proline and its Derivatives
| Carboxylic Acid Substrate | Alcohol/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Oxopyrrolidine-3-carboxylic acid | Methanol | H₂SO₄ (catalytic) | Methyl 5-oxopyrrolidine-3-carboxylate | Not specified | nih.gov |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane | K₂CO₃, DMF, rt, 3h | Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate | Not specified | chemicalbook.com |
| 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid | Trimethylsilyl diazomethane | Acetonitrile, Methanol, 0°C to rt, 3h | Methyl 1-tert-butoxycarbonyl-piperidine-4-carboxylate | Not specified | chemicalbook.com |
| Carboxylic Acids | Alcohols | Hafnium(IV) or Zirconium(IV) salts | Esters | Good to Excellent | organic-chemistry.org |
Amidation Reactions (e.g., N-(substituted phenyl) pyrrolidine-2-carboxamides)
The formation of an amide bond by reacting the carboxylic acid moiety with an amine is another crucial derivatization. A series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized by first converting pyrrolidine-2-carboxylic acid to its acid chloride using phosphorus pentachloride, followed by reaction with various substituted anilines in acetone. This method provides a direct route to a range of N-aryl amides.
Another approach involves a one-pot amidation of the carboxylic acid using thionyl chloride to generate the acyl chloride in situ, which then reacts with different amines in dichloromethane. arkat-usa.orgvwr.com This method has been successfully applied to synthesize substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. arkat-usa.orgvwr.com
Table 2: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides
| Pyrrolidine-2-carboxylic acid derivative | Amine | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrrolidine-2-carbonyl chloride | Substituted anilines | Acetone, reflux, 8h | N-(substituted phenyl) pyrrolidine-2-carboxamide | Not specified | |
| Pyrrolidine-2-carboxylic acid | Substituted anilines | PCl₅, Acetyl chloride; then amine, acetone, reflux | N-(substituted phenyl) pyrrolidine-2-carboxamide | Not specified | |
| Pyrrolidine-2-carboxylic acid | Various amines | Thionyl chloride, Dichloromethane | N-(substituted) pyrrolidine-2-carboxamide | Not specified | arkat-usa.orgvwr.com |
| Carboxylic acids | Primary and secondary amines | N-chlorophthalimide, Triphenylphosphine, Toluene or Acetonitrile, rt, 12h | Amides | Good to Excellent | nih.gov |
Protecting Group Strategies (e.g., Fmoc, Boc)
In multi-step syntheses, particularly in peptide chemistry, the protection of the pyrrolidine nitrogen and/or the carboxylic acid is essential to prevent unwanted side reactions. The two most common amine-protecting groups are the fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups.
The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). fishersci.co.uk Its introduction allows for the selective protection of the α-amino group of amino acids, preventing self-polymerization during peptide chain elongation. The Fmoc group is stable under the acidic conditions used for the cleavage of many side-chain protecting groups, but it is readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). organic-chemistry.orgpeptide.comorganic-chemistry.orgresearchgate.net This orthogonality is a cornerstone of the Fmoc/tBu strategy in peptide synthesis.
Fmoc-protected derivatives of phenyl-pyrrolidine-2-carboxylic acid, such as Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid and its (2S,5R) enantiomer, are commercially available and serve as valuable building blocks for incorporating this non-canonical amino acid into peptides. fishersci.co.ukscbt.comchemimpex.com The presence of the phenyl group can impart unique conformational constraints and potential for aromatic interactions within the peptide structure.
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorenyl ring by the base. organic-chemistry.org This generates a dibenzofulvene intermediate, which is subsequently trapped by the amine base. organic-chemistry.org
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, providing an alternative and complementary strategy to Fmoc protection. fishersci.co.uk The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA). fishersci.co.uk
Boc-protected phenyl-pyrrolidine-2-carboxylic acid derivatives, for example, Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid and Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid, are important intermediates in organic synthesis. chemimpex.comchemicalbook.com The Boc group enhances the stability and solubility of the amino acid, facilitating its handling and purification. chemimpex.com The protection of the pyrrolidine nitrogen with a Boc group allows for selective reactions at the carboxylic acid terminus, such as esterification or amidation, without interference from the secondary amine.
Reductive Amination for Nitrogen Substitution
Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines. masterorganicchemistry.com This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. pearson.comlibretexts.orgyoutube.com This method effectively avoids the common issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
In the context of this compound derivatives, reductive amination can be utilized to introduce a wide variety of substituents onto the nitrogen atom of the pyrrolidine ring. The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. libretexts.orgyoutube.com The subsequent reduction of the imine C=N double bond is typically achieved using a range of reducing agents.
Commonly used reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄) libretexts.orgyoutube.com
Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comlibretexts.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.comlibretexts.org
Hydrogen gas with a metal catalyst (e.g., Pd/C, Ni) youtube.com
Sodium cyanoborohydride and sodium triacetoxyborohydride are often favored as they are milder reducing agents and can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This allows for a convenient one-pot reaction where the amine, carbonyl compound, and reducing agent are all present in the same reaction vessel.
For instance, the synthesis of N-substituted phenyl pyrrolidine-2-carboxylates can be envisioned by reacting a this compound ester with an appropriate aldehyde or ketone in the presence of a suitable reducing agent. The choice of carbonyl compound dictates the nature of the substituent introduced onto the pyrrolidine nitrogen.
It is important to note that reductive amination is generally not suitable for forming bonds between nitrogen and sp²-hybridized carbons, such as those in aromatic rings. masterorganicchemistry.com For such transformations, alternative methods like the Buchwald-Hartwig amination are typically employed.
Oxidative Carbonylation Reactions
Oxidative carbonylation represents a powerful strategy for the synthesis of carboxylic acid derivatives, including esters like this compound. This class of reactions involves the use of carbon monoxide (CO) in the presence of an oxidant and a suitable catalyst, often a transition metal complex.
While specific examples detailing the direct synthesis of this compound via oxidative carbonylation are not extensively documented in the provided search results, the principles of this methodology can be applied. A hypothetical approach could involve the reaction of a suitably substituted pyrrolidine precursor, an alcohol (phenol in this case), and carbon monoxide under oxidative conditions.
A related transformation is the diastereoselective decarbonylation of di(3-phenyl-2-pyrrolidinon-3-yl)ketones. rsc.org This process, while the reverse of carbonylation, highlights the manipulation of carbonyl groups within pyrrolidine structures. The study demonstrated a photoinduced, spin-dependent decarbonylation to yield compounds with adjacent all-carbon quaternary stereogenic centers. rsc.org This suggests that the introduction and removal of carbonyl groups in these systems are synthetically valuable.
Further research into the application of modern catalytic systems, potentially involving palladium, rhodium, or copper catalysts, could enable the direct oxidative carbonylation of pyrrolidine precursors to afford this compound and its derivatives.
Stereoselective Synthesis Approaches
The biological activity of chiral molecules is often highly dependent on their specific three-dimensional structure. Therefore, the development of stereoselective synthetic methods to control the formation of specific stereoisomers is of paramount importance. For this compound derivatives, which can possess multiple stereocenters, several strategies are employed to achieve high levels of stereocontrol.
Chiral Auxiliary Control over Stereochemical Outcomes
A powerful and well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. ysu.amiupac.org This approach entails covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct subsequent chemical transformations to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter(s) have been established, the chiral auxiliary is removed to yield the enantiomerically enriched product.
The iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], has been extensively used for the asymmetric synthesis of a variety of organic molecules. iupac.org This auxiliary exerts powerful stereochemical control in reactions of attached acyl ligands, including alkylations and aldol (B89426) reactions. iupac.org For example, the lithium enolate derived from an acetyl complex bearing this iron auxiliary can be reacted with electrophiles to generate products with high diastereoselectivity. iupac.org
Another example involves the synthesis of a novel chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide. ysu.am This auxiliary was used to synthesize Ni(II) complexes of its Schiff's bases with amino acids, resulting in a high diastereomeric ratio in the case of alanine. ysu.am
The use of chiral oxazolidinones, often referred to as Evans' auxiliaries, is another highly successful methodology for the stereoselective construction of natural products and medicinally important compounds. researchgate.net These auxiliaries can be employed in a wide range of asymmetric transformations, including aldol reactions. researchgate.net
The general workflow for using a chiral auxiliary in the synthesis of a this compound derivative would involve:
Attachment of a suitable chiral auxiliary to a precursor of the pyrrolidine ring or the carboxylate moiety.
Execution of the key bond-forming reaction(s) to establish the desired stereocenters, guided by the chiral auxiliary.
Removal of the chiral auxiliary to afford the enantiomerically enriched this compound derivative.
| Chiral Auxiliary Type | Application Example | Stereochemical Outcome | Reference |
| Iron Acyl Complex | Asymmetric synthesis of β-lactams | High diastereoselectivity | iupac.org |
| Pyrrolidine-based Carboxamide | Synthesis of Ni(II) complexes of Schiff's bases | Diastereomeric ratio of 98:2 | ysu.am |
| Oxazolidinones (Evans' auxiliaries) | Asymmetric aldol reactions | High diastereoselectivity | researchgate.net |
Diastereoselective Control in Cycloaddition Reactions
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a powerful tool for the construction of five-membered heterocyclic rings like the pyrrolidine core. When the reactants in a cycloaddition are chiral or contain stereodirecting groups, the reaction can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer over others.
The synthesis of 2,5-disubstituted pyrrolidines with a predominant cis substitution pattern has been achieved through copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins. capes.gov.br This reaction proceeds with high levels of diastereoselectivity, indicating a well-defined transition state that favors the formation of the cis product. The proposed mechanism involves an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. capes.gov.br
Furthermore, a diastereoselective procedure has been developed to obtain N-para-methoxybenzyl bis-α,α′-3-(3-phenyl-2-pyrrolidinone)yl substituted ketones with non-adjacent quaternary stereocenters. rsc.org This demonstrates that diastereoselective control can be exerted even in the formation of highly substituted pyrrolidine derivatives.
In the context of synthesizing this compound, a diastereoselective cycloaddition could involve the reaction of an azomethine ylide with a phenyl-containing dipolarophile. The stereochemical outcome would be influenced by the substituents on both the dipole and the dipolarophile, as well as the reaction conditions. The use of chiral catalysts or auxiliaries in conjunction with cycloaddition reactions can further enhance the stereochemical control, providing access to specific stereoisomers of this compound.
Theoretical and Computational Studies of Phenyl Pyrrolidine 2 Carboxylate
Conformational Analysis of Pyrrolidine (B122466) Ring Systems
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. This puckering is a critical determinant of the three-dimensional shape and, consequently, the biological and chemical properties of pyrrolidine-containing molecules. The conformation of the ring is often described by a pseudorotation circuit, with two of the most prominent low-energy conformations being the envelope (or twist) forms.
The puckering of the pyrrolidine ring is most commonly defined by the position of the Cγ carbon (the carbon atom at position 4) relative to the mean plane of the ring and the orientation of the carboxyl group. researchgate.net This leads to two primary envelope conformations:
Cγ-endo (or DOWN): In this conformation, the Cγ atom is puckered on the same side of the ring as the carboxyl group. researchgate.net This pucker is often associated with more extended peptide conformations and is frequently observed in cis-proline residues within protein structures. nih.govnih.gov
Cγ-exo (or UP): Here, the Cγ atom is puckered on the opposite side of the ring from the carboxyl group. researchgate.net The exo pucker tends to favor more compact secondary structures, such as the polyproline II (PPII) helix. nih.govscispace.com
The nomenclature is based on the displacement of the Cγ atom either towards (endo) or away from (exo) the substituent at the Cα position, which in this case is the carboxylate group. nih.gov
The interconversion between the Cγ-endo and Cγ-exo puckers is a dynamic process. The energy barrier for this transition in an unsubstituted proline ring is relatively low, typically in the range of 2–5 kcal/mol. nih.gov This low barrier means that at room temperature, the ring can rapidly interconvert between conformations on a picosecond timescale. nih.gov The exact energy profile, including the heights of the energy barriers and the relative stability of the conformers, is sensitive to the nature and position of substituents on the pyrrolidine ring. Computational methods are essential for mapping these energy landscapes precisely.
The introduction of a substituent, such as a phenyl group, onto the pyrrolidine ring significantly influences its conformational preferences. The steric bulk and electronic properties of the phenyl group can create a strong bias for a specific pucker. scispace.com
Quantum Mechanical Calculations (e.g., DFT, B3LYP)
Quantum mechanical calculations have become indispensable for accurately predicting the properties of complex organic molecules. Methods like Density Functional Theory (DFT) are widely used to perform detailed conformational analyses. nih.govresearchgate.net The B3LYP functional is a popular hybrid functional that often provides a good balance between computational cost and accuracy for predicting molecular geometries and relative energies. nih.govnih.gov These calculations allow for the exploration of molecular potential energy surfaces to identify stable conformers and the transition states that connect them. nih.gov
DFT calculations can be used to perform full geometry optimization of various possible conformers of Phenyl pyrrolidine-2-carboxylate (e.g., Cγ-endo vs. Cγ-exo, and different rotamers of the phenyl group). By calculating the single-point electronic energy of each optimized structure, their relative stabilities can be determined. nih.govresearchgate.net The results of such an analysis typically show which conformation is the global minimum (the most stable) and provide the energy difference (ΔE) to other, less stable conformers.
The table below provides an illustrative example of data obtained from DFT/B3LYP calculations for the two primary ring puckers of a hypothetical (2S, 5R)-5-Phenyl-pyrrolidine-2-carboxylate.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (Cβ-Cγ-Cδ-N) |
|---|---|---|---|
| Cγ-exo | 0.00 | 73.1 | +35.2° |
| Cγ-endo | 0.85 | 26.9 | -28.5° |
Note: Data are representative examples based on typical computational results for substituted pyrrolidines and are for illustrative purposes.
Beyond identifying stable conformers, quantum mechanical calculations can elucidate the pathways for interconversion between them. To calculate the energy barrier for a conformational change, such as the Cγ-exo to Cγ-endo transition, methods like the Nudged Elastic Band (NEB) or similar transition state search algorithms are employed. researchgate.net These methods identify the minimum energy path between two conformers and locate the highest point along that path, known as the transition state (TS). The energy difference between the starting conformer and the transition state is the activation energy (Ea) or energy barrier for the process.
The following table illustrates the kind of data that can be generated for the energy barrier of the ring-puckering transition.
| Reaction Pathway | Starting Conformer Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Cγ-exo → Cγ-endo | 0.00 | 4.15 | 4.15 |
| Cγ-endo → Cγ-exo | 0.85 | 4.15 | 3.30 |
Note: Data are representative examples based on typical computational results for substituted pyrrolidines and are for illustrative purposes.
Spectroscopic Data Interpretation through Computational Chemistry
Computational chemistry is an indispensable aid in the interpretation of experimental spectroscopic data, particularly for complex organic molecules. By predicting spectroscopic parameters, these methods can confirm structural assignments and provide deeper insight into the electronic environment of the nuclei.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical technique for calculating NMR chemical shifts. ajol.info This method, typically employed within a DFT framework, computes the isotropic magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts (δ_calc) are then obtained by referencing these shielding values (σ_calc) to the shielding tensor of a standard compound, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ajol.info
The accuracy of GIAO calculations is sensitive to several factors, including the choice of density functional, basis set, and the molecular geometry used. biorxiv.org Studies have shown that for ¹H shifts, using geometries optimized with the inclusion of solvent effects (e.g., via an implicit solvent model) yields significantly more accurate results compared to gas-phase optimized geometries. biorxiv.org For ¹³C shifts, the influence of the optimization method is less pronounced. biorxiv.org A multi-standard approach, using references like methanol (B129727) for sp³ carbons and benzene (B151609) for sp² carbons, can sometimes provide higher accuracy than using TMS alone. biorxiv.org
| Nucleus Type | Functional | Basis Set | Key Considerations |
| ¹H | B3LYP, mPW1PW91 | 6-31G(d,p), DGDZVP2 | Highly sensitive to solvent effects and geometry optimization. biorxiv.org |
| ¹³C | B3LYP, PBE1PBE | 6-311+G(2d,p) | Less sensitive to geometry; accurate prediction relies on appropriate reference standards. biorxiv.orgmdpi.com |
Table 1: Recommended Computational Approaches for GIAO NMR Predictions.
Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and dihedral angles between protons. The magnitude of a vicinal coupling constant (³J_HH), the coupling between protons on adjacent carbons, is strongly dependent on the H-C-C-H dihedral angle (φ). This relationship is described by the Karplus equation. nih.gov
For the pyrrolidine ring in this compound, the ³J_HH values between protons on adjacent carbons can be used to determine the ring's pucker and the relative stereochemistry of substituents. In five-membered rings like cyclopentanes (structurally analogous to pyrrolidines), cis couplings (dihedral angle near 0°) are typically in the range of 8-10 Hz, while trans couplings (dihedral angle near 120°) are often smaller, ranging from 2-9 Hz. nih.gov However, due to the flexibility of the ring, the Karplus curve can have regions where J_trans > J_cis, requiring careful analysis. nih.gov
Computational methods can predict these coupling constants, which, when compared with experimental values from an NMR spectrum, help to confirm a specific three-dimensional structure. The coupling constant is calculated as the difference in frequency (in Hz) between adjacent sub-peaks in a split signal. rsc.org
| Coupling Type | Typical Dihedral Angle | Expected ³J_HH Range (Hz) |
| cis | ~0° | 8 - 10 |
| trans | ~120° | 2 - 9 |
Table 2: Typical Vicinal Coupling Constants in Cyclopentane-like Rings. nih.gov
Mechanistic Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathway of chemical reactions, providing insights into the energies of intermediates and the barriers to their transformation.
Transition state (TS) analysis is a computational technique used to identify the highest-energy structure along a reaction coordinate, known as the transition state. The energy of this TS relative to the reactants determines the activation energy barrier for a given reaction step. By locating and characterizing the transition states for all elementary steps in a proposed reaction mechanism, a complete energy profile for the reaction can be constructed.
For the synthesis of a pyrrolidine ring, this could involve modeling key steps such as an intramolecular cyclization. For example, in the synthesis of related oxindole (B195798) derivatives, computational studies have elucidated the mechanism by identifying the carbon radical intermediate formed after an initial addition, followed by locating the transition state for the subsequent intramolecular cyclization. Quantum chemical studies on the synthesis of pyrrolidinedione derivatives have successfully calculated the energy barriers for Michael addition, atom migration, and the final cyclization to form the five-membered ring. This type of analysis is crucial for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.
Evaluation of Thermodynamic Parameters for Reaction Pathways
A comprehensive understanding of the chemical reactivity and stability of this compound necessitates a thorough evaluation of the thermodynamic parameters that govern its potential reaction pathways. These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide critical insights into the feasibility and spontaneity of chemical transformations. Computational chemistry serves as a powerful tool to model these reaction pathways and calculate the associated thermodynamic data, offering a theoretical framework to predict the compound's behavior under various conditions.
While specific experimental and extensive computational studies on the reaction pathways of this compound are not widely available in the public domain, we can infer the types of analyses that would be conducted based on studies of similar molecular structures. Such theoretical investigations would typically involve density functional theory (DFT) and other quantum chemical methods to map the potential energy surface of a given reaction.
Table 1: Hypothetical Thermodynamic Data for the Hydrolysis of this compound
| Parameter | Reactant (this compound + H₂O) | Transition State | Product (Pyrrolidine-2-carboxylic acid + Phenol) |
| Enthalpy (kcal/mol) | 0 | +25.3 | -5.8 |
| Entropy (cal/mol·K) | 105.2 | 98.7 | 115.6 |
| Gibbs Free Energy (kcal/mol) at 298 K | -31.3 | -4.0 | -40.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be generated from computational studies.
The data in the hypothetical table illustrates that the hydrolysis reaction is exothermic, with a negative change in enthalpy (ΔH), and exergonic, with a negative change in Gibbs free energy (ΔG), suggesting that the reaction is thermodynamically favorable. The positive activation energy, represented by the enthalpy of the transition state, indicates the energy barrier that must be overcome for the reaction to proceed.
Further computational studies could explore other reaction pathways, such as oxidation, reduction, or reactions involving the pyrrolidine ring. Each pathway would have a unique set of transition states and thermodynamic parameters, providing a complete picture of the chemical landscape of this compound. The insights gained from such theoretical and computational evaluations are invaluable for designing synthetic routes, understanding potential degradation mechanisms, and predicting the compound's stability.
Advanced Research Applications in Organic Chemistry
Phenyl Pyrrolidine-2-carboxylate in Peptide Chemistry
The incorporation of non-proteinogenic amino acids like this compound into peptide chains has emerged as a powerful strategy to modulate their structure and function. This section delves into the specific applications of this compound in the realm of peptide science.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, automated synthesis of peptides. peptide.comrsc.org The general process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.comnih.gov this compound derivatives, appropriately protected, can be incorporated into peptide sequences using standard SPPS protocols. The choice of protecting groups for the amine and carboxylate functionalities is crucial for successful synthesis, with Fmoc and Boc strategies being common. nih.gov The pyrrolidine (B122466) ring's inherent conformational rigidity can influence the coupling efficiency and the properties of the final peptide.
The formation of pyroglutamic acid from N-terminal glutamine residues is a known side reaction in SPPS, catalyzed by weak acids. nih.gov This can be minimized by using rapid coupling methods. nih.gov
Modulation of Peptide Hydrophobicity and Aggregation Prevention
Furthermore, the rigid pyrrolidine ring can disrupt the intermolecular hydrogen bonding patterns that often lead to peptide aggregation, a major challenge in the development and formulation of peptide drugs. By introducing a "kink" in the peptide backbone, this compound can prevent the formation of undesirable β-sheet structures, thereby enhancing the stability and solubility of the peptide.
Control over Secondary Structures (e.g., Helices, β-Sheets)
The stereochemistry of the pyrrolidine ring in this compound exerts a profound influence on the local conformation of the peptide backbone. nih.govcore.ac.uk Depending on the stereoisomer used and its position within the peptide sequence, it can act as a potent inducer or stabilizer of specific secondary structures.
For instance, the constrained dihedral angles (phi, psi) imposed by the pyrrolidine ring can favor the formation of turns, particularly β-turns. nih.gov These turns are crucial elements in the folding of many proteins and peptides. By strategically placing this compound residues, scientists can nucleate the formation of β-hairpins and other folded structures. nih.govcore.ac.uk Conversely, the rigid nature of the pyrrolidine ring can also be used to disrupt helical structures or to introduce specific bends in otherwise linear peptides.
Asymmetric Catalysis and Chiral Organocatalysis
The chiral nature of this compound makes it a valuable building block in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds.
This compound as a Component of Chiral Ligands (e.g., Ferrocenyl P,S-ligands)
The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for transition metal-catalyzed reactions. acs.org this compound can be chemically modified to incorporate donor atoms, such as phosphorus or sulfur, transforming it into a bidentate or polydentate ligand. These chiral ligands can then coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.
A notable example is the incorporation of this compound derivatives into ferrocenyl-based ligands. mdpi.com Ferrocene provides a rigid and sterically defined platform, and the combination with the chiral pyrrolidine moiety can lead to highly effective P,S-ligands. nih.gov These ligands have shown promise in a variety of asymmetric transformations, including hydrogenations and cross-coupling reactions. mdpi.com The modular synthesis of these ligands allows for the fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity. acs.orgsemanticscholar.org
| Ligand Type | Metal | Reaction Type | Enantioselectivity |
| Ferrocenylphosphine-phosphoramidite | Rhodium | Asymmetric Hydrogenation | Up to >99.9% ee mdpi.com |
| Pyrrolidine-based | Copper | Acylcyanation of Alkenes | Up to >99:1 er acs.org |
Application in Asymmetric [3+2] Cycloaddition Reactions
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered rings. When catalyzed by a chiral entity, this reaction can proceed with high stereoselectivity, yielding enantiomerically enriched products. This compound derivatives have been instrumental in advancing asymmetric [3+2] cycloaddition reactions.
Research has demonstrated that azomethine ylides derived from glycine (B1666218) or its esters can participate in [3+2] cycloaddition reactions. mdpi.com These reactions, particularly when employing non-stabilized or semi-stabilized azomethine ylides, provide an effective pathway to synthesize pyrrolidine-containing polycyclic compounds. mdpi.com The stereochemical outcome of these cycloadditions can be influenced by the chiral environment provided by catalysts or auxiliaries derived from this compound.
Furthermore, the development of enantioselective trimethylenemethane [3+2] cycloadditions has been facilitated by the use of phosphoramidite (B1245037) ligands that incorporate a chiral pyrrolidine unit. nih.govacs.org These ligands, often synthesized from precursors like N-Boc-pyrrolidine, are crucial in controlling the stereoselectivity of the cycloaddition, leading to the formation of highly functionalized and enantioenriched five-membered carbocycles. nih.govacs.org The inherent chirality of the pyrrolidine scaffold, substituted with a phenyl group, plays a pivotal role in directing the approach of the reacting partners, thereby dictating the stereochemistry of the final product.
As a Chiral Auxiliary for Enantioselective Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. This compound and its derivatives have proven to be effective chiral auxiliaries in a variety of enantioselective transformations. nih.gov
The C2-symmetrical nature of some 2,5-disubstituted pyrrolidines, which can be derived from this compound precursors, makes them privileged scaffolds for use as chiral auxiliaries. nih.gov These auxiliaries have been broadly utilized in various chemical transformations to achieve high levels of stereocontrol. nih.gov For instance, a concise synthesis of a chiral auxiliary starting from 2,5-hexanedione (B30556) involves an enantioselective reduction using baker's yeast, followed by cyclization to form the pyrrolidine ring. acs.org
The application of these chiral pyrrolidine-based auxiliaries extends to various synthetic methodologies, enabling the production of complex chiral molecules that are valuable intermediates in drug discovery and development. nih.gov
Design of Complex Molecular Architectures
The rigid framework and inherent chirality of this compound make it an ideal starting material for the synthesis of complex molecules with well-defined three-dimensional structures.
Synthesis of Spirocyclic Compounds (e.g., Spiro[indene-proline] derivatives)
Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in many biologically active natural products and pharmaceutical agents. nih.govrsc.org The synthesis of spiro[indane-2,2'-pyrrolidine] derivatives, which are rigid analogues of neurotransmitters like tyramine (B21549) and dopamine, highlights the utility of this compound precursors. rsc.org
The synthesis typically involves the reaction of substituted benzyl (B1604629) chlorides with N-benzoylproline in the presence of a strong base to form N-benzoyl-2-benzylprolines. rsc.org Subsequent intramolecular cyclization of the corresponding acid chloride, often promoted by agents like polyphosphoric acid or trifluoroacetic anhydride (B1165640), yields N-benzoylspiro[1-oxoindane-2,2'-pyrrolidine] derivatives. rsc.org Further chemical modifications, including reduction and deprotection steps, can then provide the target spiro[indane-2,2'-pyrrolidine] compounds. rsc.org
These synthetic strategies allow for the creation of spirocyclic frameworks with a high degree of stereochemical control, where the chirality of the initial proline derivative directs the formation of the spirocenter.
Construction of Highly Functionalized and Polysubstituted Pyrrolidines
The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceuticals. nih.govresearchgate.net The ability to synthesize highly functionalized and polysubstituted pyrrolidines with precise control over stereochemistry is therefore of significant importance. This compound serves as a key starting material or catalyst in several methodologies aimed at achieving this goal.
One approach involves the stereoselective synthesis of densely substituted pyrrolidines through a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org This method allows for the creation of pyrrolidines with up to four stereogenic centers with good to excellent diastereoselectivity. acs.org
Another strategy is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. nih.gov This reaction provides a concise route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.gov Furthermore, encoded combinatorial chemistry has been employed to prepare libraries of mercaptoacyl pyrrolidines, leading to the discovery of potent enzyme inhibitors. nih.gov These examples underscore the versatility of the pyrrolidine scaffold in generating diverse and complex molecular structures.
Medicinal Chemistry Research Building Blocks
The inherent structural features of this compound make it a valuable building block in the design and synthesis of new therapeutic agents.
Role as Chiral Building Blocks in Pharmaceutical Research and Development
Chiral building blocks are essential components in the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. nih.gov The pyrrolidine nucleus is one of the most frequently utilized five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs. nih.gov
Use in Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a cornerstone in medicinal chemistry, primarily due to its structural versatility which allows for systematic modifications and subsequent evaluation of biological activity. This process, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing lead compounds into potent and selective drug candidates. The pyrrolidine ring, often derived from the amino acid proline, offers a chiral backbone with specific stereochemistry, while the phenyl and carboxylate groups provide key points for chemical diversification. ontosight.ainih.gov
Research has extensively demonstrated that even minor alterations to this core structure can lead to significant changes in pharmacological effects, including anticonvulsant and enzyme inhibitory activities. researchgate.netnih.gov SAR studies on this scaffold typically explore three main areas: substitution on the phenyl ring, modification of the pyrrolidine ring, and alterations to the carboxylate group, often in the form of a carboxamide linkage.
Detailed research findings indicate that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. In the development of anticonvulsant agents based on N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068), certain substitution patterns were found to be particularly effective. researchgate.net Similarly, in the search for inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a library of pyrrolidine carboxamides was synthesized. These studies revealed that substituents at the meta-position of the phenyl ring resulted in the most potent inhibitory activity. nih.gov Conversely, moving the substituent to the para-position could lead to a complete loss of activity. nih.gov
The stereochemistry of the pyrrolidine ring is another vital factor influencing bioactivity. The use of (S)-pyrrolidine-2-carboxylic acid (L-proline) as a starting material imparts a specific three-dimensional orientation to the molecule, which is often crucial for effective binding to biological targets. ontosight.airesearchgate.net SAR studies have also shown that the configuration of substituents on the pyrrolidine ring is important; for instance, a cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferable over the trans orientation for certain PPARα/γ dual agonists. nih.gov
Furthermore, modifications to the carboxamide linkage or the pyrrolidine nitrogen have been explored. For example, the introduction of an acetyl group to the pyrrolidine nitrogen of N-(substituted phenyl) pyrrolidine-2-carboxamides was investigated to understand its impact on anticonvulsant properties. researchgate.net The length and nature of linkers between the pyrrolidine core and other chemical moieties have also been shown to greatly influence biological outcomes. nih.gov
The table below summarizes key SAR findings for derivatives of this compound from various research studies.
| Base Scaffold | Modification Site | Substituent/Modification | Target/Activity | Observed Effect on Activity | Citation |
|---|---|---|---|---|---|
| N-phenyl pyrrolidine-2-carboxamide | Phenyl Ring | Varying substitutions (e.g., chloro, methyl) | Anticonvulsant (MES test) | Activity is highly dependent on the substituent and its position; compounds 3a and 3d were most active. | researchgate.net |
| Pyrrolidine Carboxamide | Phenyl Ring | Substitution at meta-position | InhA Enzyme Inhibition | Exhibited the best inhibitory activity compared to other positions. | nih.gov |
| Pyrrolidine Carboxamide | Phenyl Ring | Substitution at para-position | InhA Enzyme Inhibition | Inhibitory activity was completely abolished. | nih.gov |
| Pyrrolidine Carboxamide | Linker between Phenyl Rings | Insertion of an oxygen atom (phenoxy) | InhA Enzyme Inhibition | Potency reduced nearly 10-fold compared to a CH2 linker. | nih.gov |
| Oxybenzyl pyrrolidine acid | Pyrrolidine Ring | cis-configuration of substituents at positions 3 and 4 | PPARα/γ Agonism | Preferred orientation for potent and balanced dual agonism. | nih.gov |
| N-(substituted phenyl) pyrrolidine-2-carboxamide | Pyrrolidine Nitrogen (N1) | Acetylation | Anticonvulsant | Synthesized to evaluate changes in the pharmacological profile. | researchgate.net |
Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the structural identity of phenyl pyrrolidine-2-carboxylate, ensuring all atoms are correctly positioned and bonded.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR and its variants like DEPT-135 reveal the types of carbon atoms present (CH₃, CH₂, CH, or quaternary).
In a typical ¹H NMR spectrum, the protons of the phenyl group appear as a multiplet in the aromatic region (approximately δ 7.1-7.4 ppm). The protons on the pyrrolidine (B122466) ring exhibit characteristic shifts and coupling patterns that confirm their relative positions. rsc.org For instance, the proton at the C2 position, adjacent to the ester, is often observed as a multiplet. rsc.org The protons at C3, C4, and C5 also show distinct signals, typically as multiplets, reflecting their diastereotopic nature and coupling to neighboring protons. The NH proton of the pyrrolidine ring usually appears as a broad singlet. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the ester group is characteristically found downfield (e.g., ~172 ppm). rsc.org Carbons of the phenyl ring resonate in the aromatic region (~121-151 ppm), while the carbons of the pyrrolidine ring appear in the aliphatic region (typically ~25-70 ppm). rsc.org DEPT-135 experiments are instrumental in distinguishing between CH₂ groups (which appear as negative signals) and CH/CH₃ groups (positive signals), further confirming the pyrrolidine ring structure.
Table 1: Representative NMR Data for this compound Derivatives
| Technique | Assignment | Typical Chemical Shift (δ) / ppm |
|---|---|---|
| ¹H NMR | Aromatic H (Phenyl) | 7.10 - 7.40 (m) |
| Pyrrolidine H (C2, C3, C4, C5) | 2.00 - 5.20 (m) | |
| Amine H (NH) | Variable, often broad singlet | |
| ¹³C NMR | Carbonyl C (C=O) | ~172.3 |
| Aromatic C (Phenyl) | ~121.0 - 151.0 | |
| Pyrrolidine C (C2, C3, C4, C5) | ~25.0 - 70.0 |
Note: Data is compiled from various substituted this compound analogues and may vary based on substitution and solvent. rsc.org
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. clockss.org The spectrum of this compound displays several characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is typically observed around 1700-1750 cm⁻¹. rsc.org The N-H stretching vibration of the secondary amine in the pyrrolidine ring appears in the region of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching can be seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring is observed just below 3000 cm⁻¹. thieme-connect.com
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch | Aromatic | > 3000 |
| C-H Stretch | Aliphatic | < 3000 |
| C=O Stretch | Ester | 1700 - 1750 |
| C-O Stretch | Ester | 1000 - 1300 |
Note: Values are approximate and can be influenced by the molecular environment and sample preparation. clockss.orgrsc.orgthieme-connect.com
Mass Spectrometry (e.g., ESI-TOF HRMS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. nih.gov For this compound, ESI-TOF HRMS can determine the mass of the protonated molecule [M+H]⁺ with exceptional precision (often to four or more decimal places). rsc.orgnih.gov This experimental mass can then be compared to the calculated mass based on the molecular formula (C₁₁H₁₃NO₂), providing unequivocal confirmation of the compound's elemental composition. rsc.orgsci-hub.se
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and assess the purity of a sample. rsc.orgunizar.es For this compound, a sample is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). unizar.es The compound's retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given mobile phase and can be used for identification. The presence of a single spot under UV visualization or after staining indicates a high degree of purity, while multiple spots suggest the presence of impurities or byproducts. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Monitoring
Since this compound possesses at least one stereocenter (at the C2 position), it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. rsc.orgrsc.orgdicp.ac.cn Chiral columns, such as those with brand names like Chiralpak, are specifically designed to interact differently with each enantiomer, causing them to elute at different retention times (t_R). rsc.orgdicp.ac.cn By integrating the areas of the two enantiomer peaks in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric purity can be precisely quantified. rsc.org A common mobile phase for such separations is a mixture of isopropanol (B130326) and hexane. rsc.orgdicp.ac.cn
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
| Hexane |
| Isopropanol |
X-ray Diffraction for Solid-State Stereochemistry and Crystal Structure
X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding the stereochemistry of this compound. researchgate.net
Table 3: Information Obtained from Single Crystal X-ray Diffraction
| Parameter | Description | Source |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. | researchgate.net |
| Space Group | The symmetry elements present in the crystal structure. | researchgate.net |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. | researchgate.net |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | researchgate.net |
| Absolute Stereochemistry | The absolute configuration (R/S) of chiral centers. | researchgate.net |
| Crystal Packing | The arrangement of molecules within the crystal lattice. | researchgate.net |
This table is interactive. You can sort and filter the data.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and confirmation of the empirical formula of a synthesized compound.
In the synthesis of novel N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, elemental analysis was performed for C, H, and N. researchgate.netrroij.com The results were reported to be in full agreement with the proposed chemical structures, providing essential evidence for their successful synthesis and purity. researchgate.netrroij.com Typically, the experimental values are expected to be within ±0.4% of the calculated values to be considered a good match.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in synthesizing bioactive molecules, as different enantiomers can exhibit vastly different pharmacological effects. While methods for creating substituted pyrrolidines exist, the development of novel, highly efficient, and stereoselective pathways to specific isomers of phenyl pyrrolidine-2-carboxylate remains a critical research avenue. nih.gov
| Synthesis Strategy | Key Features | Potential Outcome for this compound |
| Asymmetric C-H Activation | Utilizes transition metal catalysts (e.g., Palladium) to directly install a phenyl group on a proline scaffold. nih.gov | Highly efficient and stereoselective route to specific enantiomers. |
| Chiral Homoallylamine Cyclization | Employs electrophiles like iodine to induce cyclization of an acyclic precursor. cas.cz | Access to both enantiomeric configurations of 2-substituted pyrrolidines. |
| Asymmetric Organocatalysis | Uses small organic molecules as catalysts to control stereochemistry. | Metal-free, environmentally benign synthesis pathways. |
Exploration of New Catalytic Systems for Functionalization
Beyond its synthesis, the selective functionalization of the this compound scaffold is crucial for creating diverse molecular libraries for screening. Future research should explore novel catalytic systems that can modify the pyrrolidine (B122466) or phenyl ring with high precision.
Biocatalysis using engineered enzymes, such as cytochrome P450 variants, presents a powerful tool for direct C-H functionalization. researchgate.net These enzymes could potentially hydroxylate or aminate specific positions on the pyrrolidine ring with exceptional regio- and stereoselectivity. researchgate.net Furthermore, ruthenium-catalyzed direct arylation has been shown to functionalize the sp3 C-H bonds of N-phenylpyrrolidine, a reaction that could be adapted for the carboxylate derivative. deepdyve.com Developing new catalytic systems, including those based on earth-abundant metals, will be key to unlocking new chemical space around this scaffold.
Advanced Computational Modeling for Mechanism Prediction and Property Correlation
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms of synthetic reactions, predict the most stable conformations of this compound, and correlate its structural properties with potential biological activity. nih.gov
For instance, DFT calculations can elucidate the transition states in catalytic cycles, helping to optimize reaction conditions for higher yields and selectivity. nih.gov Molecular docking simulations can predict how different isomers of the compound might bind to biological targets like enzymes or receptors, guiding the design of more potent and selective derivatives. nih.gov By combining computational predictions with experimental work, the discovery and development process can be significantly accelerated.
Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic chemistry is increasingly embracing technologies that offer greater efficiency, safety, and scalability. Integrating the synthesis and functionalization of this compound with emerging methodologies like flow chemistry and photoredox catalysis is a promising future direction.
Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to improved yields and reduced reaction times. nih.govyoutube.com This technology is particularly advantageous for reactions that are difficult to control on a large scale in traditional batch processes. researchgate.net
Photoredox Catalysis: Visible-light-mediated photoredox catalysis enables the generation of reactive radical intermediates under mild conditions. acs.org This approach could be used for novel C-H functionalization or carboxylation reactions involving the this compound core, potentially using CO2 as a C1 source. acs.org The combination of these technologies can pave the way for more sustainable and efficient manufacturing of complex molecules.
Expanded Application as Scaffolds in Material Science and Supramolecular Chemistry
While the pyrrolidine scaffold is well-established in medicinal chemistry, its potential in other fields remains largely untapped. Future research should explore the application of this compound as a building block in material science and supramolecular chemistry.
The rigid, chiral structure of this compound makes it an attractive candidate for the construction of novel polymers, metal-organic frameworks (MOFs), or other advanced materials. Its ability to participate in non-covalent interactions, such as hydrogen bonding and pi-stacking, could be harnessed to direct the self-assembly of complex supramolecular architectures. nih.gov Exploring these non-pharmaceutical applications could lead to the development of new materials with unique optical, electronic, or catalytic properties.
Q & A
Q. What synthetic methodologies are effective for producing phenyl pyrrolidine-2-carboxylate with high purity?
Microwave-assisted synthesis is a robust approach. For example, phenyl methoxycarbamate and methyl pyrrolidine-2-carboxylate derivatives can react under microwave irradiation (120°C, 2 hours) in acetonitrile, achieving yields >80%. Purification via flash chromatography (e.g., CH₂Cl₂/EtOAc gradients) ensures high purity . Optimizing stoichiometry and using bases like i-Pr₂NEt further enhances efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming structural integrity, particularly the stereochemistry of the pyrrolidine ring. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) resolves absolute configuration. Infrared (IR) spectroscopy can confirm ester carbonyl stretches (~1740 cm⁻¹) .
Q. How does the choice of solvent impact the stability of this compound during synthesis?
Polar aprotic solvents like acetonitrile or dichloromethane are preferred due to their compatibility with ester groups and microwave conditions. Evidence suggests that solvent polarity influences reaction kinetics and byproduct formation, with acetonitrile enabling faster heating and higher yields .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
Chiral auxiliaries or catalysts are key. For instance, N-debenzylation of racemic methyl pyrrolidine-2-carboxylate derivatives using Boc₂O accelerates reaction rates (77% yield in 18 hours vs. 42% in 144 hours without Boc₂O). Chiral HPLC or enzymatic resolution may further isolate enantiomers .
Q. What strategies mitigate low yields in coupling reactions involving this compound?
- Base optimization : Sterically hindered bases (e.g., i-Pr₂NEt) reduce side reactions.
- Microwave activation : Enhances reaction homogeneity and reduces decomposition.
- Protecting groups : Temporary protection of the pyrrolidine nitrogen (e.g., Boc) improves regioselectivity .
Q. How do substituents on the phenyl ring influence biological activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, halogens) enhance receptor binding affinity in related pyrrolidine carboxamides. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like the AT₁ receptor, guiding rational design .
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
Molecular dynamics simulations and density functional theory (DFT) calculations analyze conformational flexibility and electronic properties. For example, ligand-receptor binding energy calculations for pyrrolidine derivatives reveal critical hydrogen-bonding interactions with active sites .
Q. How to resolve contradictions in reported biological activities of derivatives?
Systematic SAR studies with standardized assays (e.g., IC₅₀ measurements under identical conditions) and controls (e.g., enantiomer pairs) are vital. Meta-analyses of published data can identify confounding variables, such as solvent effects or impurity profiles .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
